1-Ethoxy-4-(pentafluorosulfanyl)benzene

Overview

Description

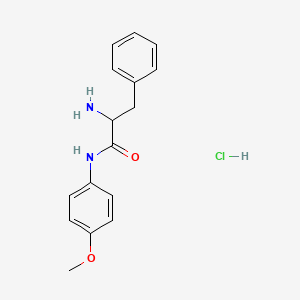

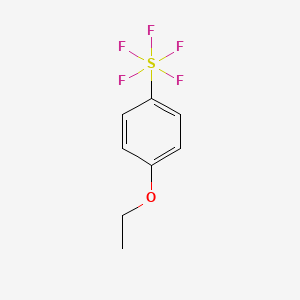

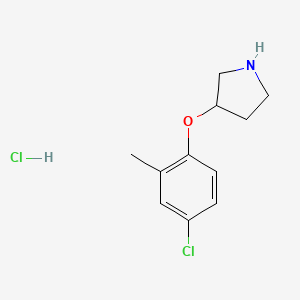

1-Ethoxy-4-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C8H9F5OS . It has a molecular weight of 248.22 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Ethoxy-4-(pentafluorosulfanyl)benzene consists of an ethoxy group (C2H5O-) and a pentafluorosulfanyl group (SF5) attached to a benzene ring .Chemical Reactions Analysis

Pentafluorosulfanylbenzene, a related compound, possesses high chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments . For example, it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol, but it can react with concentrated sulfuric acid at elevated temperatures .Physical And Chemical Properties Analysis

1-Ethoxy-4-(pentafluorosulfanyl)benzene is a colorless liquid . It has a molecular weight of 248.22 g/mol .Scientific Research Applications

Synthesis of SF5-Containing Compounds

The direct amination of nitro(pentafluorosulfanyl)benzenes, which includes compounds like 1-Ethoxy-4-(pentafluorosulfanyl)benzene, has been explored for the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution Reactions

Research has demonstrated that vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions yield 2-substituted derivatives. These reactions are pivotal for the development of novel SF5 aromatic compounds, which can be further transformed into substituted (pentafluorosulfanyl)anilines and benzenes, showcasing the versatility of 1-Ethoxy-4-(pentafluorosulfanyl)benzene as a building block (Beier et al., 2011).

Advancements in Polymer Science

The introduction of pentafluorosulfanyl groups into polymers, using compounds like 1-Ethoxy-4-(pentafluorosulfanyl)benzene, has been explored for creating materials with enhanced properties. For instance, highly fluorinated monomers have been synthesized for producing soluble, hydrophobic, low dielectric polyethers, which are of great interest in electronics and materials science due to their exceptional thermal stability and electrical properties (Fitch et al., 2003).

Catalysis in Polymerization

The highly electron-withdrawing pentafluorosulfanyl groups have been investigated as substituents in organometallic catalysts, demonstrating their efficacy in polymerizing ethylene to higher molecular weights with reduced branching. This research highlights the potential of using 1-Ethoxy-4-(pentafluorosulfanyl)benzene derivatives in the direct polymerization of ethylene, offering new avenues for producing ultrahigh-molecular-weight linear polyethylene (Kenyon & Mecking, 2017).

Electrophilic Pentafluorosulfanylarylation

Novel reagents for the electrophilic introduction of pentafluorosulfanyl arenes into target molecules have been developed, showcasing the utility of 1-Ethoxy-4-(pentafluorosulfanyl)benzene in synthesizing unsymmetrical diaryliodonium salts. These reagents are efficient for SF5-arylation of carbon and heterocentered nucleophiles, offering new strategies for incorporating SF5 groups into various compounds (Matsuzaki et al., 2015).

properties

IUPAC Name |

(4-ethoxyphenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5OS/c1-2-14-7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZFJHFFKWMEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-4-(pentafluorosulfanyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)

![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)

![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)

![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)

![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)